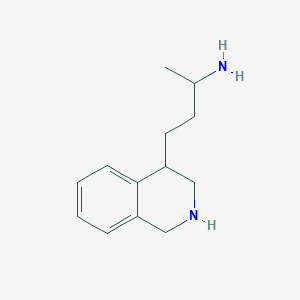
4-(1,2,3,4-Tetrahydroisoquinolin-4-yl)butan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1,2,3,4-Tetrahydroisoquinolin-4-yl)butan-2-amine is a compound that belongs to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are part of the larger family of isoquinoline alkaloids . The structure of this compound includes a tetrahydroisoquinoline core, which is a significant motif in various natural products and therapeutic agents .
Preparation Methods
The synthesis of 4-(1,2,3,4-Tetrahydroisoquinolin-4-yl)butan-2-amine can be achieved through several synthetic routes. One common method involves the functionalization of the tetrahydroisoquinoline core via multicomponent reactions. These reactions often involve the isomerization of iminium intermediates and can be catalyzed by transition metals . Industrial production methods may involve the use of dehydrating agents such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) to facilitate the cyclization of N-acyl derivatives of β-phenylethylamine .
Chemical Reactions Analysis
4-(1,2,3,4-Tetrahydroisoquinolin-4-yl)butan-2-amine undergoes various types of chemical reactions, including:
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction can yield amine derivatives.
Scientific Research Applications
4-(1,2,3,4-Tetrahydroisoquinolin-4-yl)butan-2-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(1,2,3,4-Tetrahydroisoquinolin-4-yl)butan-2-amine involves its interaction with specific molecular targets and pathways. The tetrahydroisoquinoline core can interact with various enzymes and receptors, modulating their activity. For instance, some derivatives of tetrahydroisoquinoline are known to function as antineuroinflammatory agents by inhibiting specific enzymes involved in inflammatory pathways .
Comparison with Similar Compounds
4-(1,2,3,4-Tetrahydroisoquinolin-4-yl)butan-2-amine can be compared with other similar compounds such as:
2-(1,2,3,4-Tetrahydroisoquinolin-2-yl)butan-1-amine: This compound also contains a tetrahydroisoquinoline core but differs in the position of the substituents.
N-Benzyl tetrahydroisoquinolines: These compounds are known for their antineuroinflammatory properties and are structurally similar to this compound.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which make it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
4-(1,2,3,4-tetrahydroisoquinolin-4-yl)butan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-10(14)6-7-12-9-15-8-11-4-2-3-5-13(11)12/h2-5,10,12,15H,6-9,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NALYXDIDTXRDTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1CNCC2=CC=CC=C12)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
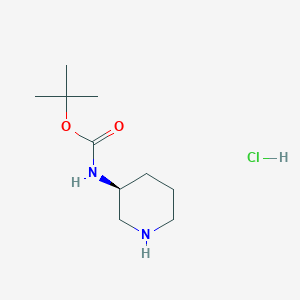
![5-amino-N-(3-methoxyphenyl)-1-{[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2854383.png)
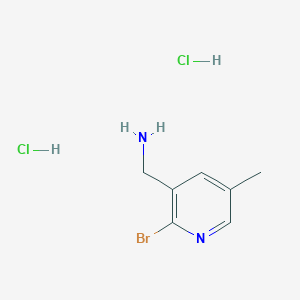
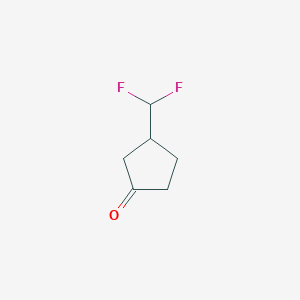
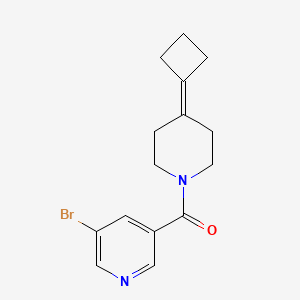
![Benzo[1,3]dioxol-5-yl-carbamic acid ethyl ester](/img/structure/B2854390.png)
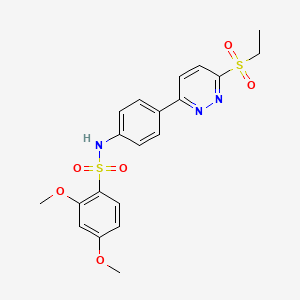

![3,4,5-trimethoxy-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzamide](/img/structure/B2854395.png)
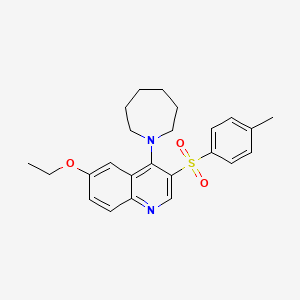
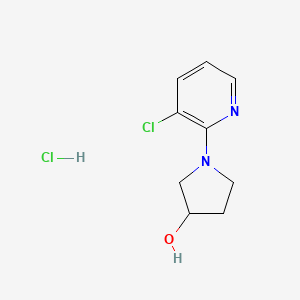
![methyl 1-[(4-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxylate](/img/structure/B2854399.png)
![4-[(3-Fluorophenyl)methyl]piperidin-4-ol](/img/structure/B2854400.png)
![N-[3-hydroxy-3-(oxan-4-yl)propyl]-3-phenylpropanamide](/img/structure/B2854401.png)
